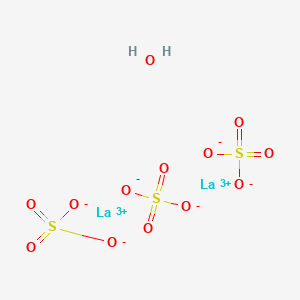Lanthanum(III) sulfate hydrate
CAS No.:
Cat. No.: VC17208960
Molecular Formula: H2La2O13S3
Molecular Weight: 584.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | H2La2O13S3 |
|---|---|
| Molecular Weight | 584.0 g/mol |
| IUPAC Name | lanthanum(3+);trisulfate;hydrate |
| Standard InChI | InChI=1S/2La.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 |
| Standard InChI Key | BUIMQIFTKKAXDZ-UHFFFAOYSA-H |
| Canonical SMILES | O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[La+3].[La+3] |
Introduction
Chemical Identity and Nomenclature
Lanthanum(III) sulfate hydrate is systematically named according to IUPAC conventions as lanthanum(3+) trisulfate hydrate, reflecting its cationic lanthanum center and sulfate anions coordinated with water molecules. The compound’s molecular formula varies with hydration state, commonly represented as La₂(SO₄)₃·xH₂O, where x ranges from 0 to 9 . The octahydrate (La₂(SO₄)₃·8H₂O) and nonahydrate (La₂(SO₄)₃·9H₂O) are the most documented forms, with CAS numbers 57804-25-8 and 10099-60-2, respectively .
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Number (Hydrate) | 57804-25-8 | |
| Molecular Formula | La₂(SO₄)₃·8H₂O (octahydrate) | |
| Molecular Weight | 566.00 g/mol (anhydrous) | |
| EINECS Number | 233-239-6 |
Physical and Chemical Properties
Lanthanum(III) sulfate hydrate exhibits distinct physical characteristics that influence its handling and applications. The nonahydrate form is a white crystalline solid with a density of 2.82 g/cm³, while the octahydrate shares similar morphology but differs slightly in water content .
Thermal and Solubility Data:
| Property | Value | Source |
|---|---|---|
| Melting Point | Decomposes at 775°C | |
| Solubility in Water | 2.7 g/100 mL (20°C, nonahydrate) | |
| Solubility in Ethanol | Insoluble | |
| Density (Nonahydrate) | 2.82 g/cm³ |
The compound decomposes upon heating, transitioning to lanthanum oxysulfate (La₂O₂SO₄) at 775°C and ultimately to lanthanum(III) oxide (La₂O₃) at 1100°C . Its hygroscopic nature necessitates storage in dry environments to prevent unintended hydration or clumping .
Synthesis and Production
Industrial synthesis typically involves dissolving lanthanum metal or lanthanum hydroxide in dilute sulfuric acid, followed by controlled evaporation to yield hydrated crystals . The reaction proceeds as:
Anhydrous lanthanum sulfate is obtained by dehydrating the hydrate at 300°C, though higher temperatures induce decomposition . Commercial grades, such as LASO-5N (99.999% purity), are produced via recrystallization to minimize impurities like Fe₂O₃ (<5 ppm) and SiO₂ (<20 ppm) .
Structural Characteristics
X-ray diffraction studies reveal that the nonahydrate crystallizes in a hexagonal system, with lanthanum ions occupying two distinct coordination environments . Each La³⁺ ion is surrounded by nine oxygen atoms—six from sulfate groups and three from water molecules—forming a tricapped trigonal prismatic geometry. This structure contributes to the compound’s stability and solubility behavior .
Industrial and Laboratory Applications
Lanthanum(III) sulfate hydrate is a versatile precursor in multiple sectors:
Applications by Sector:
In catalysis, its Lewis acidity facilitates reactions such as esterification and alkylation . The compound’s high thermal stability also makes it suitable for glass coatings requiring durability under extreme conditions .
| Grade | Purity (La₂O₃/REO) | Impurities (Fe₂O₃/SiO₂) |
|---|---|---|
| LASO-5N | ≥99.999% | ≤5 ppm / ≤20 ppm |
| LASO-4N | ≥99.99% | ≤10 ppm / ≤20 ppm |
| LASO-3N | ≥99.9% | ≤20 ppm / ≤50 ppm |
Suppliers like Thermo Scientific and BeyondChem offer the compound in 25–50 kg drums, priced at approximately $161 per 100 g .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume